molecular formula C10H11F3N2O B1387556 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 908111-34-2

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B1387556
CAS No.: 908111-34-2
M. Wt: 232.2 g/mol
InChI Key: OFQAFLDKWBQAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 908111-34-2) is a high-value chemical scaffold extensively used in medicinal chemistry and pharmaceutical research. This compound features a 1,5,6,7-tetrahydro-4H-indazol-4-one core, a structure recognized for its significant potential in developing enzyme inhibitors. This scaffold is a key intermediate in the synthesis of potent low nanomolar inhibitors of Human Neutrophil Elastase (HNE), a serine protease considered an important therapeutic target for inflammatory diseases and certain cancers . Research indicates that molecules based on this core structure demonstrate exceptional HNE inhibitory activity, with Ki values reported in the range of 6–35 nM . Furthermore, the indazol-4-one chemotype is of significant interest in oncology research, as related structures are known to bind to the ATP-pocket of Heat Shock Protein 90 (Hsp90), inhibiting its chaperone function and leading to the degradation of oncogenic client proteins . Supplied as a high-purity (>99%) active pharmaceutical ingredient (API) and analyzed by techniques including LCMS, GCMS, HPLC, and NMR , this compound is ideal for synthetic organic chemistry, pharmaceutical development, and as a reagent for synthesis. This product is intended for research and further manufacturing applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQAFLDKWBQAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657814
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908111-34-2
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C10H11F3N2O
  • Molecular Weight : 232.21 g/mol
  • Purity : >95% (may vary between batches)

Synthesis

The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

CompoundIC50 (nM)Mechanism of Action
7d59.24EGFR Inhibition
7f70.3EGFR Inhibition
7c81.6Moderate Activity

These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .

Neuroprotective Effects

Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Study :
    • A study published in Molecules explored the structure-activity relationship of indazole derivatives. The results indicated that modifications at the trifluoromethyl position significantly enhanced anticancer activity against breast cancer cell lines .
  • Neuroprotection :
    • In a model of neurodegeneration induced by oxidative stress, a related compound showed a reduction in neuronal death and inflammation markers. The study suggested that the mechanism involved the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Evaluation :
    • A comprehensive screening against a panel of bacterial strains revealed that certain derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit activity against various targets in cancer therapy due to its ability to inhibit specific proteins involved in tumor growth.

Case Study: Hsp90 Inhibition

One notable study focused on the compound's interaction with Heat Shock Protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability. The crystal structure of Hsp90-alpha bound to this compound revealed insights into its mechanism of action as an inhibitor, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Biological Studies

The unique structural attributes of 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one have made it a subject of interest in biological studies aimed at understanding cellular mechanisms and disease pathways.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration and potentially leading to increased efficacy in targeting intracellular pathways .

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing biological processes. Its ability to selectively inhibit certain enzymes makes it useful for elucidating the roles of these enzymes in metabolic pathways.

Comparison with Similar Compounds

Tautomeric Stability and Electronic Properties

Computational studies comparing four 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives reveal the following:

Compound Substituents Most Stable Tautomer Dipole Moment (Debye) Energy Difference (1H vs. 2H)
Target compound (2) 6,6-dimethyl, 3-CF₃ 1H Higher than 2H ~1 kJ/mol
Compound 1 No substituents 1H Higher than 2H ~1 kJ/mol
Compound 3 3-methyl 2H Lower than 1H ~1 kJ/mol
Compound 4 3,6,6-trimethyl 2H Lower than 1H ~1 kJ/mol

Key Findings :

  • The trifluoromethyl group in the target compound increases dipole moments compared to methyl-substituted analogs (e.g., Compound 3), enhancing polarity and solvent interactions .
  • 6,6-Dimethyl groups stabilize the cyclohexenone ring, reducing conformational flexibility compared to unsubstituted derivatives (Compound 1) .

Commercial and Industrial Relevance

  • The target compound is commercially available (Sigma-Aldrich, CAS: 908111-34-2) with annual sales of 182 bottles , indicating moderate demand .
  • Derivatives like 3,6,6-trimethyl-1-(1-phthalazinyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: N/A) are used in niche pharmaceutical applications but lack broad commercial availability .

Q & A

Q. Methodological approach :

  • Control experiments : Repeat synthesis under inert conditions (N₂/Ar) to exclude oxidation artifacts.
  • Solvent screening : Compare DMSO, CDCl₃, and D2O-exchange experiments to confirm NH presence.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess tautomeric exchange rates .

Basic: What pharmacological activities are reported for this compound?

Answer:

  • Opioid receptor agonism : Demonstrates selectivity for μ-opioid receptors with reduced gastrointestinal side effects vs. morphine (IC₅₀ = 0.8 µM in vitro) .
  • HSP90 inhibition : Binds to the C-terminal domain, disrupting tumor extracellular matrix remodeling (Ki = 12 nM) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. Key modifications :

  • C-3 substituents : Trifluoromethyl enhances metabolic stability and lipophilicity (logP = 2.1).
  • 6,6-Dimethyl groups : Improve conformational rigidity, boosting target affinity by 3-fold vs. non-methylated analogs .
    Screening : Use McMurry coupling to generate pyrrolo/pyrazolo-condensed analogs for ROS generation assays .

Basic: What analytical techniques confirm compound stability under storage?

Answer:

  • HPLC-PDA : Monitor degradation at λ = 254 nm (C18 column, acetonitrile/water gradient).
  • Mass stability : HRMS after 6 months at -20°C shows no m/z shift (<0.001% degradation) .

Advanced: How does isotopic labeling (²H/¹³C) aid in metabolic pathway tracing?

Q. Method :

  • Deuterium incorporation : Synthesize 6,6-d2-methyl analogs via NaBD4 reduction of ketone intermediates.
  • LC-MS/MS : Track metabolites in hepatic microsomes; ¹³C-labeling at C-4 confirms oxidative demethylation as the primary pathway .

Basic: What are the crystallographic parameters for this compound?

Q. Data :

  • Space group : P2₁/c (monoclinic).
  • Unit cell : a = 8.21 Å, b = 12.05 Å, c = 14.33 Å; α = 90°, β = 102.5°, γ = 90° .

Advanced: How can machine learning optimize reaction yields?

Q. Approach :

  • Dataset curation : Compile 50+ synthetic entries with variables (catalyst, solvent, temperature).
  • Algorithm : Random forest regression identifies temperature (40–60°C) and HCl concentration (0.1 M) as critical for yield improvement (R² = 0.91) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.